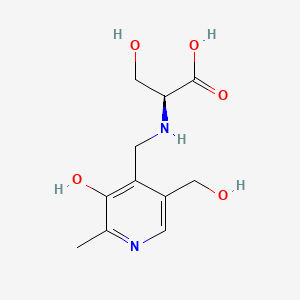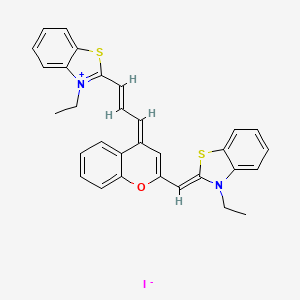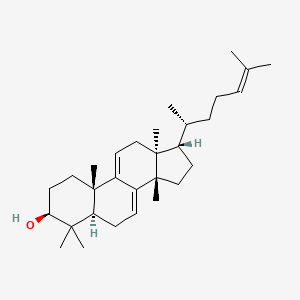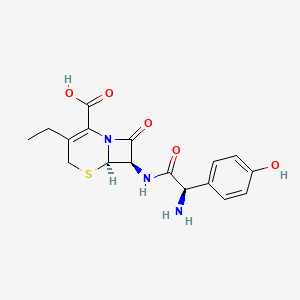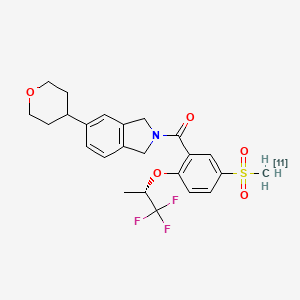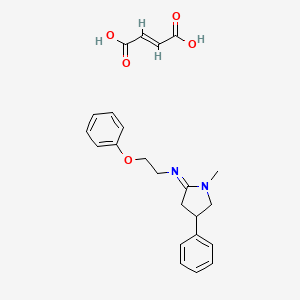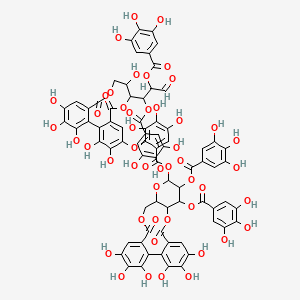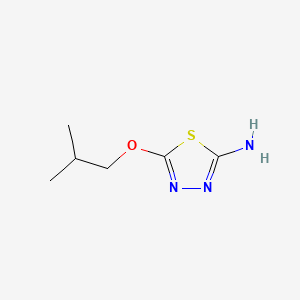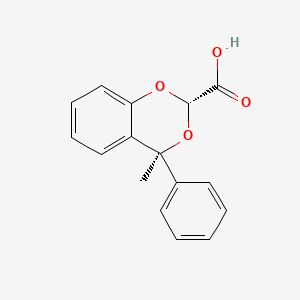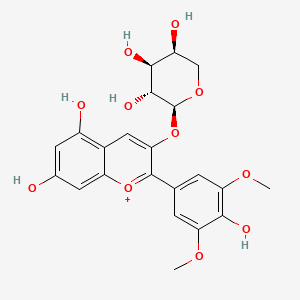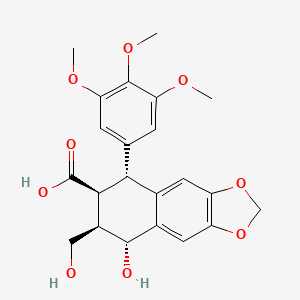
Picropodophyllic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picropodophyllic acid is a naturally occurring lignan, a type of polyphenolic compound, derived from the roots of Podophyllum plants. It is known for its complex structure, which includes a naphtho[2,3-d][1,3]dioxole ring system. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picropodophyllic acid typically involves the biotransformation of podophyllotoxin. One effective method employs the bacterium Pseudomonas aeruginosa, which can convert podophyllotoxin into this compound through a series of enzymatic reactions . This biotransformation process is advantageous due to its specificity and efficiency.
Industrial Production Methods
Industrial production of this compound often relies on the extraction of podophyllotoxin from the roots of Podophyllum plants, followed by its biotransformation using microbial catalysts. The process involves several steps, including extraction, purification, and enzymatic conversion, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Picropodophyllic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups attached to the core structure .
Scientific Research Applications
Picropodophyllic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.
Mechanism of Action
Picropodophyllic acid exerts its effects primarily through the inhibition of the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the signaling pathways involved in cell growth and proliferation, leading to apoptosis in cancer cells. The compound’s ability to target IGF1R makes it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: A stereoisomer of picropodophyllic acid, known for its anti-cancer properties.
Picropodophyllin: Another stereoisomer with similar biological activities.
Etoposide and Teniposide: Semi-synthetic derivatives of podophyllotoxin used clinically as anti-cancer drugs.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and therapeutic potential. Unlike its stereoisomers, this compound has shown distinct efficacy in targeting IGF1R, making it a valuable compound in cancer research .
Properties
CAS No. |
477-67-8 |
|---|---|
Molecular Formula |
C22H24O9 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(5R,6S,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-27-16-4-10(5-17(28-2)21(16)29-3)18-11-6-14-15(31-9-30-14)7-12(11)20(24)13(8-23)19(18)22(25)26/h4-7,13,18-20,23-24H,8-9H2,1-3H3,(H,25,26)/t13-,18+,19+,20-/m0/s1 |
InChI Key |
XRBSKUSTLXISAB-HAEOHBJNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


